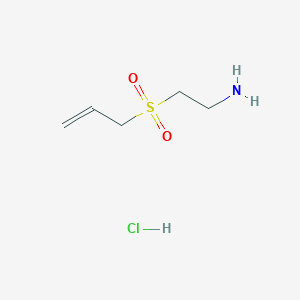![molecular formula C6H8ClNO2S2 B1378862 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride CAS No. 1423034-33-6](/img/structure/B1378862.png)
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride
Overview
Description
“2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride” is an organic compound with the molecular formula C6H8ClNO2S2 and a molecular weight of 225.72 g/mol . It is also known as TAA. The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride” is a powder at room temperature . It has a molecular weight of 225.72 g/mol .Scientific Research Applications
Chemical Transformations : This compound is used in chemical transformations, as seen in the study where derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were obtained unexpectedly when methyl 2-[(6-methyl-3-ethoxy-5,6-dihydropyridin-2-yl)sulfanyl]-acetate was treated with dilute hydrochloric acid. This highlights its role in unexpected chemical reactions and transformations (Nedolya et al., 2018).
Synthesis of Biologically Active Compounds : The compound is pivotal in synthesizing various biologically active compounds. For instance, it's instrumental in the synthesis of heterocyclic sulfanylamide derivatives, which are crucial in developing new medicines (Sal’keeva et al., 2005).
Pharmaceutical Compound Degradation Study : In pharmaceuticals, this compound is used to study the photo-degradation behavior of drugs. For example, a pharmaceutical compound for treating overactive bladder was studied under light stress, and the degradation product analysis involved a structure similar to thiazole-containing compounds (Wu et al., 2007).
Antimicrobial Activities : This compound is used to synthesize derivatives with significant antimicrobial activities. A study synthesized several 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives and investigated their antimicrobial activities against various microorganisms, demonstrating the compound's utility in creating antimicrobial agents (Kaplancıklı et al., 2004).
Synthesis of Thiazole Derivatives : It's also used in the synthesis of thiazole derivatives. For example, a study demonstrated the synthesis of {2‐[2‐(N, N‐disubstituted thiocarbamoyl‐sulfanyl)‐acylamino] thiazol‐4‐yl}acetic acid ethyl esters and their antimicrobial activities, highlighting its use in synthesizing new chemical entities (Ateş et al., 2003).
Development of Chemiluminescent Materials : The compound is also involved in the synthesis of chemiluminescent materials. For instance, the singlet oxygenation of certain thiazole derivatives led to the formation of sulfanyl-substituted bicyclic dioxetanes, demonstrating its role in developing materials with unique light-emitting properties (Watanabe et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2.ClH/c8-6(9)3-10-1-5-2-11-4-7-5;/h2,4H,1,3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVFHDJLVSSLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CSCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine](/img/structure/B1378779.png)
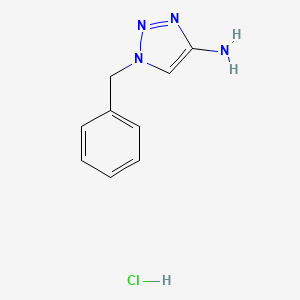
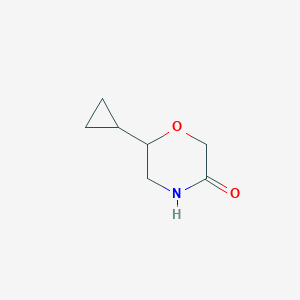
![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)
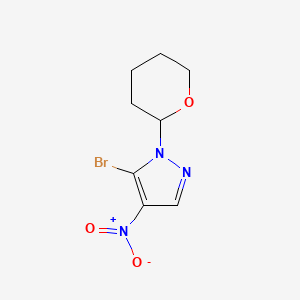
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)
![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)
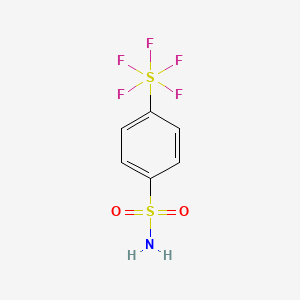
![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)
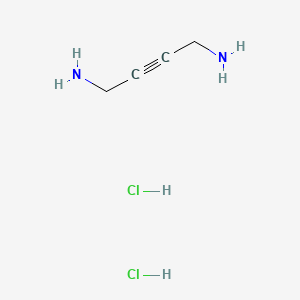
![2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1378801.png)
